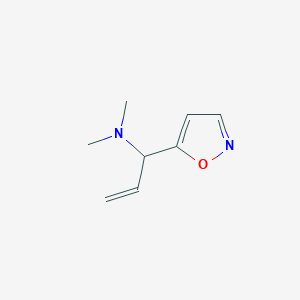
UBP710
概要
説明
UBP710 is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of phenanthrene with a cyclopropyl group attached to it. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UBP710 typically involves the following steps:
Cyclopropylation: The introduction of a cyclopropyl group to the phenanthrene structure. This can be achieved through various methods, including the reaction of phenanthrene with cyclopropyl bromide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
UBP710 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenanthrene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene-3-carboxylic acid derivatives, while reduction can produce phenanthrene-3-methanol .
科学的研究の応用
UBP710 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an allosteric modulator of NMDA receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of UBP710 involves its interaction with molecular targets such as NMDA receptors. It acts as an allosteric modulator, selectively potentiating or inhibiting responses at specific NMDA receptor subtypes. This modulation is not competitive with the agonists l-glutamate or glycine and is not voltage-dependent. The activity of this compound is influenced by specific segments of the agonist ligand-binding domain .
類似化合物との比較
Similar Compounds
9-Iodophenanthrene-3-carboxylic acid (UBP512): Selectively potentiates responses at GluN1/GluN2A receptors.
3,5-Dihydroxynaphthalene-2-carboxylic acid (UBP551): Potentiates responses at GluN1/GluN2D receptors.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (UBP608): Inhibits GluN1/GluN2A receptors with high selectivity.
Uniqueness
UBP710 is unique due to its specific interaction with multiple NMDA receptor subtypes, including GluN1/GluN2A and GluN1/GluN2B. This selective modulation makes it a valuable compound for studying NMDA receptor functions and developing therapeutic agents for neurological disorders .
特性
IUPAC Name |
9-cyclopropylphenanthrene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-18(20)13-8-7-12-9-16(11-5-6-11)14-3-1-2-4-15(14)17(12)10-13/h1-4,7-11H,5-6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRRDKZWBVAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does UBP710 interact with NMDA receptors and what are the downstream effects?
A1: this compound acts as a positive allosteric modulator, meaning it enhances the activity of NMDA receptors without directly binding to the glutamate or glycine binding sites. [] Research indicates that this compound interacts with a specific region of the NMDA receptor's agonist ligand-binding domain, specifically segment 2, to exert its potentiating effects. [] This interaction leads to increased activity of both GluN1/GluN2A and GluN1/GluN2B subtypes of NMDA receptors, while having no effect on other subtypes. [] This subtype selectivity makes this compound a valuable tool for studying the specific roles of GluN2A- and GluN2B-containing NMDA receptors in synaptic plasticity and various neurological processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)

![4-[5-(3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile](/img/structure/B611456.png)




![2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B611470.png)




